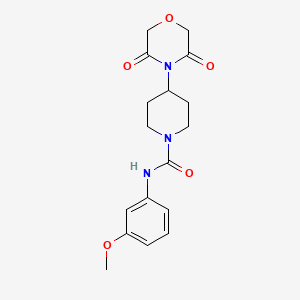
N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, condensation with various aromatic aldehydes, or cyclization of potassium dithiocarbazinate with hydrazine hydrate. These methods lead to the formation of substituted 1,2,4-triazole-3-carboxamide derivatives, showcasing the versatility of triazole synthesis techniques (Morabia & Naliapara, 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing insights into their crystalline forms, bond lengths, angles, and molecular conformations. For instance, studies on similar compounds indicate the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences their molecular packing and stability in the solid state (Anuradha et al., 2014).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including cyclization, condensation, and rearrangement processes, which are essential for modifying their chemical properties for specific applications. The Dimroth rearrangement, for example, is a notable reaction affecting the structural configuration of triazole compounds, leading to different isomeric forms with distinct chemical properties (Sutherland & Tennant, 1971).
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
This compound serves as a precursor in the synthesis of various biologically active molecules, demonstrating the versatility of 1,2,3-triazole derivatives in medicinal chemistry. For example, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles explores oxidative ring closures of N1-alkylidene carboxamidrazones. These compounds are potential antidiabetic agents due to their efficient inhibition of glycogen phosphorylase (Szőcs et al., 2015).
Antimicrobial Activity
A study on the primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides found these compounds to possess promising antimicrobial properties against a variety of pathogens including Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. This research highlights the compound's role in generating novel antimicrobial agents (Pokhodylo et al., 2021).
Antitumor Agents
Another application is in the development of antitumor agents. Novel nitrogen heterocycles containing N-(p-bromophenyl) carboxamide moiety have been synthesized and evaluated for their anticancer activity, demonstrating the compound's utility in cancer research (Bakare, 2021).
Eco-friendly Synthesis and Photophysical Properties
The eco-friendly synthesis and photophysical properties of N-arylthiazole-5-carboxamides have been explored, underscoring the compound's role in sustainable chemistry and material science. This study provides insights into the synthesis of environmentally benign compounds and their potential applications in photophysical studies (Miryala et al., 2019).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOHUXEIIDCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

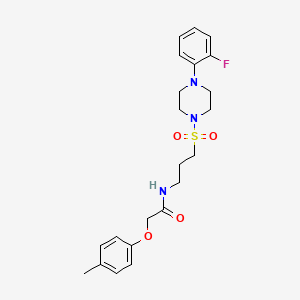
![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
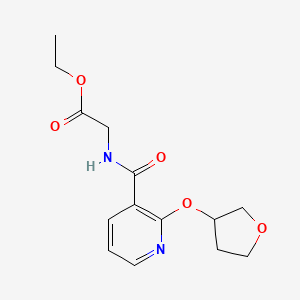

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
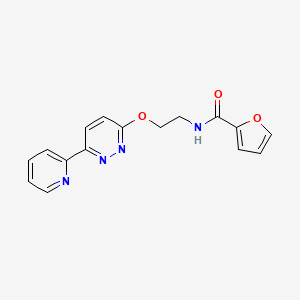
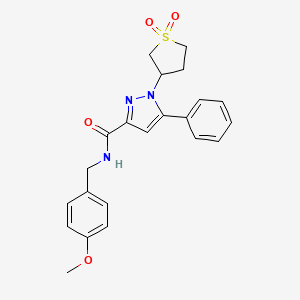
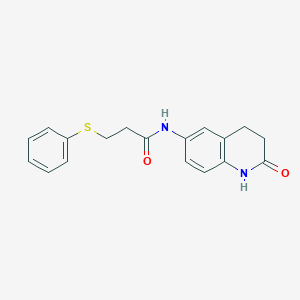
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)
![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
